molecular formula C9H8ClNO B12878466 2-(Chloromethyl)-7-methylbenzo[d]oxazole CAS No. 139549-26-1

2-(Chloromethyl)-7-methylbenzo[d]oxazole

Cat. No.: B12878466
CAS No.: 139549-26-1
M. Wt: 181.62 g/mol
InChI Key: SLMSHQHLRHCEER-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound features a benzene ring fused to an oxazole ring, with a chloromethyl group at the second position and a methyl group at the seventh position. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with β-diketones in the presence of a Brønsted acid and a copper(I) catalyst . Another approach involves the use of N-halosuccinimides for cyclization, which forms the oxazole ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation and mild Lewis acid catalysts has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-methylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-7-methylbenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-methylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-(Chloromethyl)-7-methylbenzo[d]oxazole can be compared with other similar compounds such as:

Properties

CAS No.

139549-26-1

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-(chloromethyl)-7-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5H2,1H3

InChI Key

SLMSHQHLRHCEER-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)CCl

Origin of Product

United States

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